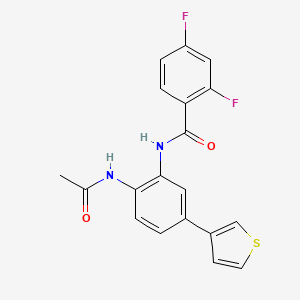

N-(2-acetamido-5-(thiophen-3-yl)phenyl)-2,4-difluorobenzamide

Description

N-(2-acetamido-5-(thiophen-3-yl)phenyl)-2,4-difluorobenzamide is a benzamide derivative characterized by:

- A 2,4-difluorobenzamide core, which imparts electronic and steric effects critical for molecular interactions.

- An acetamido substituent at the 2-position of the phenyl ring, which may improve solubility and metabolic stability.

This compound’s structural uniqueness lies in the synergistic combination of fluorine atoms, thiophene, and acetamido groups, positioning it as a candidate for specialized applications in medicinal or agrochemical research.

Properties

IUPAC Name |

N-(2-acetamido-5-thiophen-3-ylphenyl)-2,4-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N2O2S/c1-11(24)22-17-5-2-12(13-6-7-26-10-13)8-18(17)23-19(25)15-4-3-14(20)9-16(15)21/h2-10H,1H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTDSFAEALHURI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C2=CSC=C2)NC(=O)C3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetamido-5-(thiophen-3-yl)phenyl)-2,4-difluorobenzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:

Reagents: Boronic acid derivative, aryl halide, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)

Solvent: Typically, a mixture of water and an organic solvent like toluene or ethanol

Temperature: 80-100°C

Time: 12-24 hours

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetamido-5-(thiophen-3-yl)phenyl)-2,4-difluorobenzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

Substitution: Electrophilic substitution using reagents like bromine (Br2) or nucleophilic substitution using sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of a nitro group can yield the corresponding amine.

Scientific Research Applications

N-(2-acetamido-5-(thiophen-3-yl)phenyl)-2,4-difluorobenzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(2-acetamido-5-(thiophen-3-yl)phenyl)-2,4-difluorobenzamide involves its interaction with specific molecular targets. The thiophene ring can interact with biological macromolecules through π-π stacking or hydrogen bonding. The acetamido group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The difluorobenzamide group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The following table summarizes key structural analogs and their properties:

Key Structural Differences and Implications

Fluorine Substitution Patterns

- 2,4-Difluoro vs. 2,6-Difluoro: The 2,4-difluoro configuration in the target compound may create a distinct electrostatic profile compared to 2,6-difluoro analogs like Lufenuron and Teflubenzuron.

- Trifluoromethyl (Flutolanil) : The trifluoromethyl group in Flutolanil increases hydrophobicity, favoring membrane permeation, whereas the acetamido group in the target compound balances hydrophilicity .

Thiophene vs. Chloro/Alkoxy Groups

- Thiophen-3-yl : The thiophene moiety in the target compound offers enhanced π-π stacking capabilities compared to chloro or alkoxy substituents in Lufenuron and Flutolanil. This could improve binding to aromatic-rich enzyme pockets .

Acetamido vs. Cyano/Hydroxy Groups

- The acetamido group in the target compound likely enhances metabolic stability compared to the cyano and hydroxyl groups in Compound 1a, which may undergo oxidation or hydrolysis .

Biological Activity

N-(2-acetamido-5-(thiophen-3-yl)phenyl)-2,4-difluorobenzamide is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C15H14F2N2OS

- Molecular Weight : 320.35 g/mol

Structural Features

The compound features:

- An acetamido group that enhances solubility and bioavailability.

- A difluorobenzamide moiety which may contribute to its biological activity through interactions with target proteins.

- A thiophene ring that can influence the compound's electronic properties and biological interactions.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, a related benzamide derivative was shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Enzyme Inhibition

The compound is also noted for its potential as an enzyme inhibitor. Structure-activity relationship studies suggest that the presence of fluorine atoms can enhance the potency and selectivity of enzyme inhibition. For example, derivatives with fluorine substitutions have been shown to inhibit α-l-fucosidases effectively, indicating a possible pathway for therapeutic applications in enzyme-related diseases .

Case Studies

-

Inhibition of Cancer Cell Lines :

- A study demonstrated that a related compound exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting strong antitumor properties.

- The mechanism involved the induction of apoptosis via mitochondrial pathways.

- Enzyme Activity :

Pharmacological Implications

The biological activity of this compound suggests potential applications in:

- Cancer Therapy : As an antitumor agent targeting specific cancer cell lines.

- Enzyme Inhibition : For conditions requiring modulation of enzyme activities such as lysosomal storage disorders.

Data Table: Biological Activity Overview

| Activity Type | Related Compounds | IC50 Values | Mechanism of Action |

|---|---|---|---|

| Antitumor Activity | Benzamide Derivatives | Low micromolar range | Induction of apoptosis |

| Enzyme Inhibition | α-l-Fucosidase Inhibitors | 0.0079 μM | Competitive inhibition at active site |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.